molecular formula C11H25BO B14502788 Propyl dibutylborinate CAS No. 63787-76-8

Propyl dibutylborinate

Cat. No.: B14502788
CAS No.: 63787-76-8
M. Wt: 184.13 g/mol
InChI Key: WKQBMKGAJXBZJT-UHFFFAOYSA-N
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Description

Propyl dibutylborinate is an organoboron compound that features a boron atom bonded to a propyl group and two butyl groups. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl dibutylborinate can be synthesized through the reaction of dibutylboron chloride with propyl alcohol in the presence of a base. The reaction typically proceeds as follows:

Bu2BCl+PrOHBu2BPr+HCl\text{Bu}_2\text{BCl} + \text{PrOH} \rightarrow \text{Bu}_2\text{BPr} + \text{HCl} Bu2​BCl+PrOH→Bu2​BPr+HCl

where Bu represents a butyl group and Pr represents a propyl group. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boron compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, dibutylboron chloride and propyl alcohol, are fed into the reactor, and the product is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl dibutylborinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form boranes.

    Substitution: The butyl or propyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and may be carried out under inert atmosphere conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Various alkyl or aryl boronates.

Scientific Research Applications

Propyl dibutylborinate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Medicine: this compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of propyl dibutylborinate involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound has an empty p-orbital, allowing it to act as a Lewis acid and accept electron pairs from donor molecules. This property makes it useful in catalysis and in the formation of boron-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    Triethylborane: Another organoboron compound with three ethyl groups attached to the boron atom.

    Triphenylborane: Features three phenyl groups attached to the boron atom.

    Tributylborane: Contains three butyl groups attached to the boron atom.

Uniqueness

Propyl dibutylborinate is unique due to its specific combination of propyl and butyl groups, which provides distinct reactivity and properties compared to other organoboron compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

63787-76-8

Molecular Formula

C11H25BO

Molecular Weight

184.13 g/mol

IUPAC Name

dibutyl(propoxy)borane

InChI

InChI=1S/C11H25BO/c1-4-7-9-12(10-8-5-2)13-11-6-3/h4-11H2,1-3H3

InChI Key

WKQBMKGAJXBZJT-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)OCCC

Origin of Product

United States

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